molecular formula C5H7ClF3NO3 B11882352 3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride

3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride

Cat. No.: B11882352
M. Wt: 221.56 g/mol
InChI Key: LWUOKXPDCXDSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of azetidines.

Preparation Methods

The synthesis of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the thermal isomerization of aziridines, followed by base-promoted cyclization of dibromo amino esters to yield the desired azetidine derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride can be compared with other azetidine derivatives, such as:

Properties

Molecular Formula

C5H7ClF3NO3

Molecular Weight

221.56 g/mol

IUPAC Name

3-(trifluoromethoxy)azetidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H6F3NO3.ClH/c6-5(7,8)12-4(3(10)11)1-9-2-4;/h9H,1-2H2,(H,10,11);1H

InChI Key

LWUOKXPDCXDSNA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C(=O)O)OC(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.